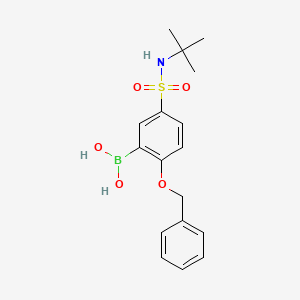

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid

Description

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a phenylboronic acid derivative featuring a benzyloxy group at the ortho position and a bulky N-(tert-butyl)sulfamoyl substituent at the para position. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, which are critical in pharmaceutical and agrochemical synthesis . The benzyloxy group enhances solubility in organic solvents, while the sulfamoyl moiety introduces steric and electronic effects that influence reactivity and selectivity in coupling reactions.

Properties

Molecular Formula |

C17H22BNO5S |

|---|---|

Molecular Weight |

363.2 g/mol |

IUPAC Name |

[5-(tert-butylsulfamoyl)-2-phenylmethoxyphenyl]boronic acid |

InChI |

InChI=1S/C17H22BNO5S/c1-17(2,3)19-25(22,23)14-9-10-16(15(11-14)18(20)21)24-12-13-7-5-4-6-8-13/h4-11,19-21H,12H2,1-3H3 |

InChI Key |

RSBWOQMPTRIKHE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OCC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced by reacting the intermediate compound with tert-butylsulfonyl chloride in the presence of a base like triethylamine.

Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry: The compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in substituents at the phenyl ring’s para position or modifications to the benzyloxy group. Key examples include:

Key Observations :

Physicochemical Properties

Comparative data on stability, solubility, and pKa:

Reactivity in Suzuki Coupling :

- demonstrates that 5-(benzyloxy)-2-methoxyphenylboronic acid (structurally related) achieves 30% yield in microwave-assisted Cu-catalyzed Suzuki reactions under optimized conditions . The tert-butyl sulfamoyl group in the target compound may reduce reaction rates due to steric hindrance but improve selectivity for bulky aryl halides.

Biological Activity

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, anticancer, and enzyme inhibitory effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a benzyloxy group and a tert-butyl sulfamoyl moiety, which contribute to its solubility and biological activity. The presence of the boronic acid functional group is significant for its interaction with biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C23H32BNO5S |

| Molecular Weight | 445.38 g/mol |

| CAS Number | 2304635-64-9 |

Antioxidant Activity

Recent studies have demonstrated that (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid exhibits strong antioxidant properties. For instance, it showed an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays, indicating its effectiveness in neutralizing free radicals .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. It has shown significant activity against various bacterial strains, which may be attributed to the boronic acid moiety's ability to interact with bacterial enzymes. Specific studies have indicated that it can inhibit class C β-lactamases, making it a potential candidate for treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including MCF-7. The compound exhibited a notable cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against cancer cells while showing no toxic effects on healthy cell lines . This selective toxicity suggests that the compound could be further developed as an anticancer agent.

Enzyme Inhibition

The compound's role as an enzyme inhibitor has been extensively studied:

- Acetylcholinesterase Inhibition: Moderate activity was observed with an IC50 of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase Inhibition: High activity was noted with an IC50 of 3.12 ± 0.04 µg/mL.

- Antiurease Activity: The compound showed promising inhibition with an IC50 of 1.10 ± 0.06 µg/mL.

- Antithyrosinase Activity: It exhibited an IC50 of 11.52 ± 0.46 µg/mL .

Case Studies and Research Findings

Several studies have focused on the biological activities of boronic acids and their derivatives:

- Antioxidant and Anticancer Effects:

- Mechanism of Action:

- Pharmacokinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.